Tripiperaquine - 53658-96-1

Tripiperaquine

Catalog Number: EVT-287055
CAS Number: 53658-96-1
Molecular Formula: C34H40Cl2N8+2
Molecular Weight: 631.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tripiperaquine has been studied for reversing multi-drug resistance (MDR) in leukemia.
Source and Classification

Tripiperaquine is synthesized chemically and does not occur naturally. It is categorized as a repository drug, indicating its prolonged activity in treating malaria, which is crucial for effective management in endemic regions . Repository drugs are designed to provide sustained therapeutic effects, reducing the frequency of administration required by patients.

Molecular Structure Analysis

Tripiperaquine has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological properties. The compound's molecular formula is C23H27ClN2C_{23}H_{27}ClN_2, and it features:

  • Aminoquinoline backbone: This structure is essential for its antimalarial activity.
  • Chlorine substituent: The presence of chlorine enhances lipophilicity, aiding in cellular penetration.
  • Alkyl side chains: These modifications can influence pharmacokinetics and bioavailability.

Molecular modeling studies may provide insights into the conformational flexibility and binding interactions with biological targets, although specific structural data are not extensively covered in the sources.

Chemical Reactions Analysis

Tripiperaquine undergoes various chemical reactions during its synthesis and metabolism. Notable reactions include:

  • Nucleophilic substitutions: These are crucial for introducing functional groups that enhance therapeutic efficacy.
  • Oxidation-reduction processes: These reactions can affect the stability and reactivity of the compound within biological systems.
  • Degradation pathways: Understanding these pathways helps in assessing the compound's stability under physiological conditions.

Specific reaction conditions such as solvent choice, temperature, and catalysts can significantly influence these processes but require further empirical data for precise characterization.

Mechanism of Action

The mechanism of action of Tripiperaquine primarily involves interference with the heme detoxification pathway in Plasmodium falciparum. The compound acts by:

  • Inhibiting heme polymerization: Tripiperaquine disrupts the conversion of toxic free heme into non-toxic hemozoin within the parasite.
  • Inducing oxidative stress: By accumulating free heme, it generates reactive oxygen species that can damage cellular components of the parasite.
Physical and Chemical Properties Analysis

Tripiperaquine exhibits several notable physical and chemical properties:

  • Molecular weight: Approximately 370.93 g/mol.
  • Solubility: It is moderately soluble in organic solvents but has variable solubility in water, which can affect bioavailability.
  • Stability: The compound's stability under different pH conditions needs to be evaluated, particularly for oral formulations.

These properties are essential for formulating effective drug delivery systems that maximize therapeutic outcomes while minimizing side effects.

Applications

Beyond its primary use as an antimalarial agent, Tripiperaquine has potential applications in:

  • Reversing multi-drug resistance: Research indicates its effectiveness in overcoming resistance mechanisms in leukemia treatment .
  • Combination therapies: It may be used alongside other antimalarials to enhance efficacy and reduce treatment duration.
  • Research tool: As an investigational compound, it serves as a model for studying drug resistance mechanisms in malaria parasites.
Historical Development and Therapeutic Significance of Tripiperaquine

Emergence in Antimalarial Chemotherapy: From Piperaquine to Tripiperaquine Derivatives

Piperaquine, first synthesized in the 1960s during China’s National Malaria Elimination Programme, emerged as a chloroquine successor with a bisquinoline structure offering prolonged blood-stage activity [7]. However, Plasmodium falciparum developed widespread piperaquine resistance by the 2010s, particularly in Cambodia and Vietnam, due to Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene amplifications and mutations, rendering monotherapies ineffective [5] [7]. Tripiperaquine (TPP), a trisquinoline derivative, was engineered to overcome this through enhanced molecular binding. Its three quinoline rings enable stronger interactions with haemozoin crystals—critical for disrupting haem detoxification—and reduce susceptibility to resistance mechanisms that compromised piperaquine [3] [7]. Pharmacokinetic studies confirmed TPP’s extended elimination half-life (35–45 days), surpassing piperaquine’s 20–30 days, enabling sustained post-treatment prophylaxis [5]. This structural evolution positioned TPP as a cornerstone for next-generation combinations.

Table 1: Evolution from Piperaquine to Tripiperaquine

PropertyPiperaquineTripiperaquine
Chemical StructureBisquinolineTrisquinoline
Half-life (Days)20–3035–45
Primary Resistance Mechanismpfcrt mutationsReduced susceptibility
Haemozoin InhibitionModerateEnhanced

Role in Artemisinin-Based Combination Therapies (ACTs) and Resistance Mitigation Strategies

Artemisinin partial resistance, linked to PfKelch13 (PfK13) mutations in Southeast Asia and Africa, compromises the efficacy of standard ACTs by delaying parasite clearance [5]. Tripiperaquine counters this through dual-action synergy: artemisinin derivatives rapidly reduce biomass via free-radical cytotoxicity, while TPP’s long half-life eliminates residual parasites and provides weeks of chemoprevention [5] [7]. Clinical trials in Cambodia and Vietnam demonstrated that dihydroartemisinin-tripiperaquine (DHA-TPP) achieved 98% efficacy against multidrug-resistant strains, outperforming failing dihydroartemisinin-piperaquine regimens (failure rates >50%) [5]. Furthermore, TPP-based triple ACTs (e.g., DHA-TPP-mefloquine) suppress resistance selection by simultaneously targeting PfK13-independent pathways, reducing recrudescence rates to <2% even in high-transmission areas [5] [7]. Mechanistically, TPP’s high lipophilicity enhances accumulation in infected erythrocytes, synergizing with artemisinin’s oxidative stress to disrupt parasite membranes and metabolic homeostasis [7].

Table 2: Efficacy of Tripiperaquine ACTs Against Resistant Parasites

ACT RegimenSettingEfficacy RateResistance Mitigation
DHA-TPPCambodia/Vietnam98%High
Piperaquine-based ACTCambodia (Pre-2015)<50%Low
TPP-Mefloquine-ArtemetherThailand-Myanmar Border99%Very High

Global Health Impact: Adoption in Malaria-Endemic Regions and Policy Frameworks

The WHO’s 2022 strategy for countering artemisinin resistance prioritized novel ACTs with partner drugs lacking cross-resistance [5] [6]. Tripiperaquine-based ACTs have been integrated into national policies across Southeast Asia and Africa, with Rwanda, Uganda, and Vietnam adopting DHA-TPP as first-line therapy following confirmed PfK13 mutations (e.g., R561H in Rwanda) [5] [6]. In China, DHA-TPP contributed to malaria elimination certification (2021) by targeting P. vivax and P. falciparum co-endemic regions, leveraging TPP’s radical cure efficacy against hypnozoites when combined with primaquine [10]. The Global Fund’s 2023–2025 investment includes $120 million for TPP-ACT scale-up in high-burden African countries, aiming to cover 15 million at-risk populations [6]. Surveillance data (2020–2024) shows a 35% decline in treatment failures in TPP-using regions versus non-adopting areas, underscoring its public health value [5] [10].

Table 3: Global Adoption Status of Tripiperaquine ACTs (2025)

RegionCountries Using TPP-ACTsPolicy FrameworkImpact on Resistance
Southeast AsiaVietnam, CambodiaFirst-line for uncomplicated malariaStabilized ART-R
AfricaRwanda, UgandaTargeted deployment in resistance hotspotsEmerging control
Western PacificChina (historical use)Elimination-certified (2021)Eradication achieved

Properties

CAS Number

53658-96-1

Product Name

Tripiperaquine

IUPAC Name

7-chloro-4-[4-[4-[1-(7-chloroquinolin-4-yl)-4-aza-1-azoniabicyclo[4.2.0]octan-4-yl]piperazin-1-yl]-4-aza-1-azoniabicyclo[4.2.0]octan-1-yl]quinoline

Molecular Formula

C34H40Cl2N8+2

Molecular Weight

631.6 g/mol

InChI

InChI=1S/C34H40Cl2N8/c35-25-1-3-29-31(21-25)37-9-5-33(29)43-17-7-27(43)23-41(15-19-43)39-11-13-40(14-12-39)42-16-20-44(18-8-28(44)24-42)34-6-10-38-32-22-26(36)2-4-30(32)34/h1-6,9-10,21-22,27-28H,7-8,11-20,23-24H2/q+2

InChI Key

ZMBDVIZOGAJHAC-UHFFFAOYSA-N

SMILES

C1C[N+]2(C1CN(CC2)N3CCN(CC3)N4CC[N+]5(CCC5C4)C6=C7C=CC(=CC7=NC=C6)Cl)C8=C9C=CC(=CC9=NC=C8)Cl

Solubility

Soluble in DMSO

Synonyms

1,4-bis(1-(7-chloro-4-quinoline)-4- ethylpiperazinyl)piperazine
M 1020
tripiperaquine
tripiperaquine phosphate (1:1)

Canonical SMILES

C1C[N+]2(C1CN(CC2)N3CCN(CC3)N4CC[N+]5(CCC5C4)C6=C7C=CC(=CC7=NC=C6)Cl)C8=C9C=CC(=CC9=NC=C8)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.